N-tert-Butyldibenzylamine
Description
Significance of Tertiary Amines with Bulky Substituents in Organic Chemistry
Tertiary amines, which are derivatives of ammonia (B1221849) where all three hydrogen atoms are replaced by organic groups, play a crucial role in organic chemistry. iitk.ac.in They can act as bases or nucleophiles due to the lone pair of electrons on the nitrogen atom. fiveable.me When these substituent groups are large and bulky, they introduce steric hindrance, which can significantly influence the amine's reactivity. fiveable.me This steric bulk can prevent the amine from acting as a nucleophile while still allowing it to function as a base. This property is highly valuable in many chemical reactions where a non-nucleophilic base is required to prevent unwanted side reactions.
The presence of bulky groups can also impact the physical properties of tertiary amines. For instance, unlike primary and secondary amines, tertiary amines cannot form hydrogen bonds with each other, which generally results in lower boiling points. fiveable.me The structure and steric properties of these amines are key to their application in facilitating a wide range of chemical transformations, including alkylation and acylation reactions. fiveable.mefiveable.me
Historical Context of Dibenzylamine (B1670424) Derivatives in Synthesis and Catalysis
Dibenzylamine and its derivatives have a well-established history in organic synthesis and catalysis. Dibenzylamine itself is utilized as a catalyst and a reagent in various chemical reactions, such as hydrogenations and oxidations. riverlandtrading.com It also serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. riverlandtrading.comatamanchemicals.com For example, it is used in the industrial manufacturing of several pharmaceutical drugs. atamanchemicals.com
Furthermore, derivatives of dibenzylamine are employed as corrosion inhibitors, surfactants, and polymer additives. riverlandtrading.com In the realm of catalysis, dibenzylamine has been used in the synthesis of palladium complexes and in novel strategies for creating carbon-carbon bonds. sigmaaldrich.com The versatility of dibenzylamine derivatives is also highlighted by their use in synthesizing complex molecules like N-benzylidene benzylamine (B48309) and sterically hindered acetamide (B32628) derivatives. sioc-journal.cnbenthamdirect.com
Overview of N-tert-Butyldibenzylamine's Recognized Roles in Chemical Transformations
This compound, with its combination of two benzyl (B1604629) groups and a bulky tert-butyl group, exhibits unique reactivity. It is recognized as a strong, non-nucleophilic base, often used as an alternative to more common bases like triethylamine (B128534) and pyridine (B92270). This characteristic makes it particularly useful in reactions where a base is needed to deprotonate a substrate without interfering with other functional groups.
One of the notable applications of this compound is in peptide synthesis. It serves as a protecting group for the amino groups of amino acids, such as lysine. This protection is crucial to prevent unwanted reactions at the amino group while other chemical modifications are being performed on the molecule. The this compound protecting group can be easily removed under mild acidic conditions, which is a significant advantage in the synthesis of delicate peptide structures.
Additionally, this compound has been employed as a chelating ligand for metal catalysts. Its ability to bind to metal ions can enhance the efficiency and selectivity of catalytic reactions, sometimes allowing for lower catalyst loadings. It also participates in various organic reactions, including condensations, amide formation, and etherification, where it acts as a base catalyst.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 30923-82-1 chembk.com |
| Molecular Formula | C18H23N chembk.com |
| Molar Mass | 253.38 g/mol chembk.com |
| Boiling Point | 142-145 °C at 3 Torr chembk.com |
| Melting Point | 68-70 °C chembk.com |
| Density | 0.988 ± 0.06 g/cm³ chembk.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-18(2,3)19(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFYOXKDKHANSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184915 | |
| Record name | N-tert-Butyldibenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30923-82-1 | |
| Record name | N-(1,1-Dimethylethyl)-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30923-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-tert-Butyldibenzylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030923821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC151990 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-tert-Butyldibenzylamine | |
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| Record name | N-tert-butyldibenzylamine | |
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Synthetic Methodologies and Process Optimization for N Tert Butyldibenzylamine
Established Synthetic Pathways for N-tert-Butyldibenzylamine Synthesis
Condensation Reactions Involving Dibenzylamine (B1670424) Precursors
The synthesis of this compound can be achieved through the condensation of tert-butylamine (B42293) with benzyl (B1604629) chloride. This reaction is typically performed by refluxing the reactants in a suitable solvent such as dimethylformamide. chemicalbook.comchemdad.com Another established method involves the reaction of N,N-diphenylformamide with potassium hydroxide (B78521) to produce N-benzyl-N-benzylbenzamide. This intermediate then reacts with tert-butanol (B103910) to form N-benzyl-N-benzylamine, which is subsequently treated with potassium hydroxide to yield this compound.
Reductive amination represents a significant pathway for synthesizing this compound and its analogs. This method involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. bu.edubeilstein-journals.org For instance, the synthesis of a butenafine (B35027) analogue, N-(4-(tert-butyl)benzyl)-1-(4-tert-butyl)phenyl)-N-methyl methanaminium chloride, was accomplished through reductive amination of 4-tert-butylbenzaldehyde (B1265539) and 4-tert-butylbenzylamine. researchgate.net Various reducing agents can be employed in this process, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity. beilstein-journals.orgresearchgate.net The choice of solvent and catalyst can also influence the reaction yield. For example, in the synthesis of the butenafine analogue, 1,2-dichloroethane (B1671644) was found to be an effective solvent at 40°C, leading to a 75% yield, while NaBH4 with a silica (B1680970) chloride catalyst at 25°C gave a 50% yield. researchgate.net
The versatility of reductive amination allows for the synthesis of a wide array of substituted amines by selecting the appropriate aldehyde or ketone starting material. masterorganicchemistry.com
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Reactants | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-tert-butylbenzaldehyde, 4-tert-butylbenzylamine | NaBH4 | Silica chloride | 1,2-dichloroethane | 25 | 50 | researchgate.net |
| 4-tert-butylbenzaldehyde, 4-tert-butylbenzylamine | Not specified | None | 1,2-dichloroethane | 40 | 75 | researchgate.net |
Exploration of Alternative Amination Routes
Beyond direct condensation and standard reductive amination, alternative routes for the synthesis of this compound and related tertiary amines have been explored. One such approach involves the cyclopalladation of tertiary α-tert-butylbenzylamine. In this method, a racemic dimer was synthesized in high yield (86%) under mild conditions using palladium(II) acetate (B1210297) as the metallating agent. ineosopen.orgresearchgate.net This route is particularly relevant for the preparation of chiral palladacycles, which have applications in asymmetric catalysis. ineosopen.orgresearchgate.net
The direct alkylation of amines with alkyl halides is often challenging to control, leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com Reductive amination provides a more controlled alternative to achieve mono-alkylation. masterorganicchemistry.com Another strategy involves the use of N-tert-butanesulfinylaldimines, which can be transformed into amino boronates through a copper-mediated borylation, ultimately leading to the desired amine after removal of the sulfinyl group. beilstein-journals.org
Advanced Synthetic Strategies for Enhanced Yield and Purity
Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce high yields. mlsu.ac.inorganic-chemistry.org These principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. mlsu.ac.inorganic-chemistry.org
In the context of this compound synthesis, green approaches can be implemented in several ways. The use of catalytic reagents is preferred over stoichiometric ones as it reduces waste and can lead to higher selectivity. mlsu.ac.inacs.org For instance, photocatalysis using bismuth vanadate (B1173111) (BiVO4) with visible light has been shown to be effective for the oxidation of various amines, including bulky N-tert-butyl substituted benzylamines, to their corresponding imines using molecular oxygen as the oxidant. rsc.org This method offers high selectivity and the catalyst can be easily recovered and reused. rsc.org
Solvent selection is another crucial aspect of green chemistry. acs.org Whenever feasible, reactions should be conducted in greener solvents like water or ionic liquids, or even under solvent-free conditions. rsc.org Solvent-free mechanochemical grinding has been developed as a highly efficient and neat procedure for the synthesis of N-substituted amines. mdpi.com Microwave-assisted synthesis is another energy-efficient technique that can accelerate reactions and reduce waste. mdpi.com
Continuous Flow Synthesis Techniques for this compound
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. vapourtec.commit.edu These benefits can lead to higher yields, improved purity, and more efficient production processes. vapourtec.commit.edu
In flow systems, reagents are continuously pumped through a reactor, allowing for precise control of residence time, temperature, and pressure. vapourtec.commit.edu This is particularly advantageous for reactions involving unstable intermediates or highly exothermic processes. vapourtec.com For example, the generation and subsequent reaction of highly reactive species like organolithium compounds can be safely and efficiently managed in a continuous flow setup. mit.edu
Continuous flow techniques have been successfully applied to a variety of reactions, including photochemical and electrochemical syntheses, high-temperature reactions, and phase-transfer catalysis. vapourtec.commdpi.com The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) has demonstrated high efficiency and longevity in continuous operation for reactions such as the N-oxidation of pyridines. organic-chemistry.org The integration of in-line purification and separation steps can further streamline the synthesis process, leading to a fully automated and continuous production of the final product. mit.edu
Purification and Isolation Methodologies for Research Applications
The purification and isolation of this compound are critical steps to obtain a product of high purity for research and other applications. Standard laboratory techniques are employed to remove unreacted starting materials, byproducts, and other impurities.
A common method for purifying amines involves dissolving the crude product in a suitable solvent, such as diethyl ether, and then drying it over a desiccant like potassium hydroxide (KOH) pellets. chemicalbook.com After drying, the solution is filtered and the solvent is removed, often through fractional distillation under a nitrogen atmosphere to prevent reaction with atmospheric carbon dioxide. chemicalbook.com
For fine chemical synthesis where high purity is paramount, more advanced purification techniques may be necessary. azom.com These can include chromatography, crystallization, and the use of filter dryers which combine filtration, washing, and drying in a single piece of equipment. azom.com The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities present. Rigorous evaluation of the purified product for purity, particle size, and moisture content is essential to meet the required specifications. azom.com
Mechanistic Investigations of N Tert Butyldibenzylamine Reactivity
Role of Basicity in Promoting Organic Reactions
The basicity of an amine is a measure of its ability to accept a proton. In the context of organic reactions, this property is crucial for initiating a wide range of chemical transformations.
Proton Abstraction Mechanisms
N-tert-Butyldibenzylamine acts as a base by donating its lone pair of electrons to a proton. This process, known as proton abstraction, is a fundamental step in many organic reactions. The general mechanism involves the nitrogen atom of the amine attacking a proton-donating species, resulting in the formation of a protonated amine and a conjugate base. The pKa value of this compound, which is a measure of its basicity, has been reported to be in the range of 8.8-9.2, indicating it is a moderately strong base.
Anything that increases the electron density on the nitrogen atom will make the amine more basic, while anything that decreases the electron density will make it less basic. organicchemistrytutor.com The presence of alkyl groups, which are electron-donating, generally increases the basicity of amines. chemistryguru.com.sg
Influence of Steric Hindrance on Basicity
While the electronic effect of alkyl groups increases basicity, steric hindrance can counteract this effect. organicchemistrytutor.comdoubtnut.com The bulky tert-butyl and benzyl (B1604629) groups surrounding the nitrogen atom in this compound create significant steric hindrance. chemistryguru.com.sgfiveable.me This physical obstruction can make it more difficult for the nitrogen's lone pair to access and abstract a proton from an acidic species. organicchemistrytutor.comchemistryguru.com.sg
Nucleophilic Characteristics of this compound
A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. While all bases are potential nucleophiles, the nucleophilicity of a substance is influenced by factors such as charge, electronegativity, and steric hindrance.
Reaction Pathways in Substitution Reactions
This compound can participate in nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic center. cymitquimica.com Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 and SN2. bits-pilani.ac.injimcontent.com
In an SN1 (unimolecular nucleophilic substitution) reaction, the rate-determining step is the formation of a carbocation intermediate. jimcontent.comlibretexts.org The nucleophile then attacks this carbocation. jimcontent.com The rate of an SN1 reaction is dependent on the stability of the carbocation formed. libretexts.org
In an SN2 (bimolecular nucleophilic substitution) reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, in a concerted step. bits-pilani.ac.in This mechanism is sensitive to steric hindrance at the reaction center. bits-pilani.ac.in Given the significant steric bulk of this compound, its participation in SN2 reactions where it acts as the nucleophile would be expected to be slow, especially with sterically hindered electrophiles. fiveable.me
The synthesis of this compound itself can involve a nucleophilic substitution reaction between tert-butylamine (B42293) and benzyl chloride.
Stereochemical Outcomes in Nucleophilic Processes
The stereochemistry of a nucleophilic substitution reaction is dependent on the reaction mechanism.
SN1 reactions typically lead to a mixture of enantiomers (racemization) if the reaction occurs at a chiral center. This is because the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability.
SN2 reactions are stereospecific and proceed with an inversion of configuration at the chiral center. libretexts.org This is a result of the backside attack of the nucleophile, which "flips" the stereochemistry of the molecule. libretexts.org
The specific stereochemical outcome of a reaction involving this compound as a nucleophile would depend on the substrate and reaction conditions, which dictate whether the reaction proceeds via an SN1 or SN2 pathway.
Electron Transfer Mechanisms Involving the Nitrogen Center
The nitrogen atom in this compound, with its lone pair of electrons, can also participate in electron transfer reactions. In these processes, the amine can act as a single-electron donor to an appropriate acceptor molecule. This can lead to the formation of a radical cation intermediate.
The potential for an amine to undergo single-electron transfer (SET) is influenced by its oxidation potential. The presence of electron-donating groups, such as the alkyl groups in this compound, can lower the oxidation potential and facilitate electron transfer. However, the steric hindrance around the nitrogen atom might also influence the rate and feasibility of such processes.
Electron transfer mechanisms are relevant in various chemical transformations, including certain types of oxidation and reduction reactions. sapub.orgmdpi.com For instance, the photocatalytic oxidation of benzyl alcohol and its derivatives can proceed through the formation of a surface complex on a catalyst like TiO2. acs.org
In-depth Analysis of this compound in Organic Synthesis Remains Elusive Due to Lack of Published Research
Despite a thorough review of available scientific literature, detailed research findings on the specific applications of the chemical compound this compound in organic synthesis are notably absent. Consequently, a comprehensive article structured around its catalytic and stoichiometric roles, as well as its use in the synthesis of pharmaceutically relevant compounds, cannot be constructed based on current publicly accessible data.
Extensive searches have failed to yield specific information regarding the use of this compound as a catalyst in organic transformations. There is no readily available research detailing its scope and limitations in catalytic cycles or its potential for asymmetric induction in catalyzed reactions. The scientific community has seemingly not published significant studies exploring this compound's catalytic capabilities.
Similarly, information on this compound's function as a stoichiometric reagent or intermediate is scarce. While sterically hindered amines are a well-established class of reagents in organic chemistry, often utilized as non-nucleophilic bases, specific examples and detailed studies of this compound in this capacity are not present in the reviewed literature. There is a lack of documented research on how this particular compound facilitates diverse chemical reactions or its incorporation into complex molecular architectures.
Furthermore, the application of this compound in the synthesis of pharmaceutically relevant compounds is not documented in the available literature. While the broader class of amines is crucial in pharmaceutical chemistry, there are no specific, publicly accessible reports linking this compound to the synthesis of any pharmaceutical compounds.
It is important to note that the related compound, N-tert-butylbenzylamine, has been a subject of some research, primarily in its role as a protecting group for amines. However, this information is not transferable to this compound, which possesses a distinct structure with two benzyl groups attached to the nitrogen atom, leading to different steric and electronic properties.
The absence of detailed research findings prevents the creation of data tables and an in-depth, authoritative article as requested. The scientific community's focus appears to have been directed elsewhere, leaving the potential applications of this compound in organic synthesis an unexplored area of research.
Applications of N Tert Butyldibenzylamine in Organic Synthesis
Applications in the Synthesis of Pharmaceutically Relevant Compounds
Building Block Utility in Drug Discovery
The N-tert-Butyldibenzylamine moiety is a key structural component in the synthesis of various pharmaceutical agents. The benzyl (B1604629) groups often serve as protecting groups for the amine functionality, which can be removed under specific conditions in the final steps of a synthesis. This strategy allows for chemical modifications at other parts of the molecule without affecting the amine group.
A notable example of its application is in the synthesis of Terbutaline, a bronchodilator used for the treatment of asthma. nih.gov In several synthetic routes to Terbutaline, a dibenzylated intermediate is formed, highlighting the utility of the dibenzylamino group in protecting the amine during the synthetic sequence. semanticscholar.org The synthesis involves the condensation of a protected catechol derivative with a side chain containing the N-tert-butyl-N,N-dibenzylamino moiety. The benzyl groups are subsequently removed via hydrogenolysis to yield the final drug substance.
Table 1: Synthetic Utility of this compound Moiety in the Preparation of Terbutaline
| Step | Reactants | Key Transformation | Intermediate/Product |
| 1 | 3,5-Dibenzyloxyacetophenone, Selenium dioxide | Oxidation | 3,5-Dibenzyloxyglyoxal |
| 2 | 3,5-Dibenzyloxyglyoxal, tert-Butylamine (B42293) | Condensation | N.A. |
| 3 | Carbonyl intermediate, Sodium borohydride (B1222165) | Reduction | Dibenzylated Terbutaline |
| 4 | Dibenzylated Terbutaline | Hydrogenolysis | Terbutaline |
An optimized synthesis of Terbutaline sulfate (B86663) has been reported, starting from 3,5-dibenzyloxyacetophenone. doaj.org This improved method involves bromination, an alkylation reaction with benzyl tert-butylamine, carbonyl reduction, and catalytic hydrodebenzylation, resulting in a total yield of 62.4%. doaj.org
Strategies for Modulating Bioactivity through this compound Motifs
The incorporation of the this compound motif, or its derivatives, into a drug candidate can significantly influence its biological activity. The bulky tert-butyl group can play a crucial role in the molecule's interaction with its biological target. This steric hindrance can enhance selectivity by preventing the molecule from binding to unintended receptors or enzymes.
The lipophilicity imparted by the benzyl groups can also modulate the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). By modifying the substituents on the benzyl rings, medicinal chemists can fine-tune these properties to optimize the drug's efficacy and reduce potential side effects.
While direct structure-activity relationship (SAR) studies on this compound itself are not extensively documented in publicly available literature, the principles of bioisosteric replacement and substituent effects are applicable. For instance, replacing the benzyl groups with other aromatic or aliphatic moieties, or introducing various functional groups on the phenyl rings, can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and intrinsic activity at a given biological target.
Contributions to Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound and its precursors are valuable intermediates in the synthesis of agrochemicals, including pesticides and herbicides. The dibenzylamine (B1670424) moiety can serve as a protecting group or as a key structural element of the final active ingredient.
Precursor Role in Pesticide and Herbicide Development
The chemical literature and patent landscape suggest the use of this compound as a precursor in the development of novel crop protection agents. Its strong basicity and steric hindrance make it a useful reagent in various organic transformations required for the synthesis of complex agrochemical molecules.
While specific commercial pesticides or herbicides directly containing the this compound structure are not widely publicized, the N-tert-butyl-N,N'-diacylhydrazines represent a class of insecticides that share the N-tert-butyl motif. nih.gov These compounds act as nonsteroidal ecdysone (B1671078) agonists and are considered environmentally benign pest regulators. nih.gov Research in this area has shown that the incorporation of different substructures, such as 1,2,3-thiadiazoles, can maintain or improve the insecticidal activity of the diacylhydrazine core. nih.gov This highlights the general strategy of using the tert-butylamino scaffold as a foundation for building new and effective pesticides.
Influence on Target Selectivity and Efficacy
The structural characteristics of the this compound motif can have a profound impact on the target selectivity and efficacy of agrochemicals. The steric bulk of the tert-butyl and dibenzyl groups can influence how the molecule fits into the active site of a target enzyme or receptor in a pest or weed, while not affecting the corresponding site in a non-target organism, such as a beneficial insect or the crop itself.
This "lock and key" principle is fundamental to the design of selective pesticides and herbicides. The three-dimensional shape and electronic properties of the this compound moiety can be tailored to achieve high potency against the intended target while minimizing off-target effects. For example, modifications to the benzyl groups could enhance the molecule's affinity for a specific pest receptor, leading to improved efficacy at lower application rates.
Lack of Specific Research Hinders Detailed Analysis of this compound in Catalysis
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific, in-depth research on the chemical compound this compound in the context of its role as a ligand in transition metal catalysis. While some sources make general claims about its potential as a chelating agent, detailed studies, and specific reaction data required to construct a thorough scientific article as outlined are not publicly available.
General-purpose chemical supplier databases mention this compound's utility as a non-nucleophilic base and one source suggests its use as a chelating ligand that can enhance reaction efficiency and selectivity. However, these assertions are not substantiated with specific examples, catalytic data, or citations to peer-reviewed research. The available scientific literature focuses more on related but structurally different compounds, such as N-tert-butylbenzylamine, or discusses the broader principles of ligand design in transition metal catalysis. guidechem.comacs.orgrsc.org
Due to this absence of specific data, it is not feasible to generate a scientifically rigorous article that adheres to the detailed structure requested, which includes sections on design principles, coordination chemistry, enhancement of catalytic efficiency, and specific reaction classes mediated by this compound ligands.
As an alternative, a detailed article could be produced on a more extensively studied, structurally related compound like N-tert-butylbenzylamine , or a broader review on the applications of bulky amine ligands in transition metal catalysis . Such an article would allow for a comprehensive and data-supported exploration of the principles outlined in the original request, drawing from a wealth of available scientific research.
Should this alternative be of interest, a new article can be generated that would cover the following, adapted for the new subject:
Design Principles for Bulky Amine-Based Ligands: Discussing how the steric and electronic properties of ligands like N-tert-butylbenzylamine can be modulated to optimize catalytic performance.
Coordination Chemistry with Transition Metals: Exploring how these ligands coordinate with various metals such as palladium and ruthenium.
Enhancement of Catalytic Efficiency and Selectivity: Detailing the mechanisms through which these ligands can improve catalytic turnover, accelerate reaction rates, and control regioselectivity and chemoselectivity.
Specific Reaction Classes: Providing examples of reactions where ligands like N-tert-butylbenzylamine have been successfully employed.
This approach would ensure a final article that is both informative and scientifically accurate, based on verifiable research findings.
N Tert Butyldibenzylamine As a Ligand in Transition Metal Catalysis
Specific Reaction Classes Mediated by N-tert-Butyldibenzylamine Ligands
Cross-Coupling Reactions
In the realm of cross-coupling reactions, bulky and electron-rich ligands are crucial for promoting the efficiency of catalysts, particularly those based on nickel and palladium. While there is no direct evidence of this compound's use, studies on tert-butylamine (B42293) highlight the potential of bulky amines to act as bifunctional additives, serving as both a ligand and a base. uni-regensburg.dechemrxiv.org This dual functionality simplifies reaction conditions and can enhance catalytic activity in processes like C-O and C-N bond formation. uni-regensburg.dechemrxiv.org
For instance, in nickel-catalyzed photoredox reactions, tert-butylamine has been successfully employed as a cost-effective additive that facilitates cross-coupling with a broad range of nucleophiles, including phenols, alcohols, and anilines. uni-regensburg.dechemrxiv.org The steric bulk of the tert-butyl group is thought to play a role in stabilizing the catalytic species and influencing the reaction's selectivity. Given that this compound possesses even greater steric hindrance due to the two benzyl (B1604629) groups, it could theoretically offer enhanced stability to the metal center, although its larger size might also impede substrate access.
Table 1: Comparison of Amines in Nickel-Catalyzed Cross-Coupling
| Amine | Role | Reaction Type | Efficacy | Reference |
| tert-Butylamine | Ligand and Base | Photoredox C-O and C-N coupling | High | uni-regensburg.dechemrxiv.org |
| Triethylamine (B128534) | Base | Photoredox coupling | Less effective, leads to side products | uni-regensburg.de |
| DABCO | Base | Photoredox coupling | Inefficient | uni-regensburg.de |
Hydrogenation and Dehydrogenation Catalysis
The fields of hydrogenation and dehydrogenation frequently utilize transition metal complexes with pincer-type ligands, which often incorporate bulky substituents to modulate the catalyst's activity and selectivity. While this compound is not a pincer ligand itself, its bulky nature is a relevant feature.
Research on zinc complexes with PNP pincer ligands bearing tert-butyl groups (PNPtBu) has demonstrated their effectiveness in the hydrogenation of imines and ketones. acs.org The steric bulk of the tert-butyl groups is crucial for the catalytic activity. However, in some cases, excessive steric hindrance can be detrimental. For example, the hydrogenation of N-benzylidene-tert-butylamine was found to be unfeasible under certain conditions, likely due to the bulky tert-butyl group on the substrate. acs.org This suggests that while the steric profile of a ligand like this compound could be beneficial, it would need to be carefully matched with the substrate.
In dehydrogenation reactions, iridium pincer complexes have been shown to catalyze the conversion of secondary amines to imines. hawaii.edu The mechanism is believed to involve the oxidative addition of an N-H bond to the metal center. hawaii.edu The steric and electronic properties of the amine substrate can influence the reaction's outcome. While not acting as a ligand in this specific example, the structure of this compound makes it a potential substrate for such transformations.
Table 2: Substrate Scope in Zinc-Catalyzed Imine Hydrogenation
| Substrate | Catalyst System | Yield | Notes | Reference |
| N-Benzylideneaniline | PNPtBuZnMe | up to 89% | Model substrate | acs.org |
| Substituted Benzylideneanilines | PNPtBuZnMe | High to excellent | Tolerates various functional groups | acs.org |
| N-Benzylidene-tert-butylamine | PNPtBuZnMe | No reaction | Likely due to steric hindrance | acs.org |
| N-Butylidenebenzylamine | PNPtBuZnMe | Moderate | Aliphatic imine | acs.org |
Oxidation and Reduction Catalysis
The application of this compound in oxidation and reduction catalysis is not documented. However, related amines have been studied in these contexts. For instance, the oxidation of amines to imines can be achieved using various catalytic systems, including gold nanoparticles. researchgate.net In some cases, the amine itself can influence the catalyst's performance.
In the context of electrochemical oxidations, the C-N bond of benzylamines can be cleaved without the need for a metal catalyst. nih.gov While this is not a ligand-based catalytic process, it demonstrates a potential reactivity pathway for this compound under oxidative conditions.
For catalytic reductions, the specific role of a bulky secondary amine like this compound as a ligand is not well-defined in the available literature. Catalytic reduction processes are highly dependent on the nature of the metal catalyst and the ligand's ability to facilitate electron transfer and substrate activation.
Advanced Analytical Techniques for Characterizing N Tert Butyldibenzylamine and Its Reaction Products
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is a fundamental tool in chemical analysis, utilizing the interaction of electromagnetic radiation with matter to obtain structural and quantitative information. For N-tert-Butyldibenzylamine, various spectroscopic methods are employed to ascertain its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution. longdom.org It provides insights into the connectivity of atoms and the three-dimensional arrangement of the molecule. nih.gov For this compound, ¹H and ¹³C NMR are crucial for confirming the presence of the tert-butyl and dibenzyl groups.
Conformational analysis of flexible molecules like this compound can be investigated using variable temperature NMR studies. mst.edu By analyzing changes in the NMR spectrum at different temperatures, it is possible to study the rotational barriers around the C-N bonds and determine the populations of different conformers. nih.govresearchgate.net Techniques like 2D-NMR, including COSY, can reveal through-bond proton-proton couplings, further confirming the structural assignment. longdom.org While specific detailed stereochemical and conformational studies on this compound are not extensively published, the principles of NMR analysis on analogous structures, such as N-acylhydrazones and other substituted amines, demonstrate the power of this technique in understanding molecular geometry and dynamics in solution. mdpi.comwordpress.com
A study on a related compound, N-(4-(tert-butyl)benzyl)-1-(4-tert-butyl)phenyl)-N-methyl methanaminium chloride, utilized ¹H and ¹³C NMR to confirm its structure. journalajacr.comscispace.com The ¹H NMR spectrum showed a characteristic singlet for the 18 hydrogen atoms of the two tert-butyl groups, while the ¹³C NMR displayed a peak corresponding to the six methyl carbons of these groups. journalajacr.comscispace.com
Table 1: Representative NMR Data for Structurally Related Compounds
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H | tert-Butyl (CH₃) | 1.3 - 1.5 | singlet | journalajacr.comscispace.com |
| ¹³C | tert-Butyl (CH₃) | 31-32 | - | journalajacr.comscispace.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. triprinceton.orgcigrjournal.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. nih.gov
For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the aliphatic groups. The C-N stretching vibration would also be present, though it can sometimes be weak. researchgate.net Raman spectroscopy is particularly useful for observing non-polar bonds and can provide complementary information on the carbon skeleton. triprinceton.orgnih.gov While both techniques are powerful, IR is generally better for polar functional groups, and Raman excels for non-polar ones. triprinceton.org
In the characterization of a related tertiary ammonium (B1175870) compound, a strong band in the FTIR spectrum at 2460 cm⁻¹ was indicative of the tertiary ammonium ion. journalajacr.comscispace.com The spectrum also showed a medium C-H stretching band at 2960 cm⁻¹ and a strong aromatic ring vibration at 1518 cm⁻¹. scispace.com
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Aromatic) | Benzyl (B1604629) | ~3030 | IR/Raman |
| C-H Stretch (Aliphatic) | Benzyl, tert-Butyl | 2850-3000 | IR/Raman |
| C-N Stretch | Tertiary Amine | 1250-1020 | IR/Raman |
| C-C Stretch | Aromatic/Aliphatic | Variable | IR/Raman |
| Aromatic C=C Bending | Benzyl | 1600-1450 | IR/Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion peak corresponding to its molecular weight. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the loss of a benzyl radical to form a stable iminium ion or the loss of a tert-butyl radical. The presence of an odd number of nitrogen atoms results in a molecular ion with an odd mass-to-charge ratio, a useful rule in spectral interpretation. libretexts.org
In a study of an analogue, electrospray ionization mass spectrometry (ESI-MS) was used to confirm the relative molecular mass of the compound, yielding a mass-to-charge ratio of 324.2693. journalajacr.comscispace.com The systematic assessment of fragmentation patterns is critical for structural elucidation, especially when NMR analysis is challenging. nih.gov
Table 3: Potential Fragmentation Ions for this compound in Mass Spectrometry
| Ion | m/z (calculated) | Description |
| [M]⁺ | 253.18 | Molecular Ion |
| [M - CH₃]⁺ | 238.16 | Loss of a methyl radical |
| [M - C₄H₉]⁺ | 196.11 | Loss of a tert-butyl radical (alpha-cleavage) |
| [M - C₇H₇]⁺ | 162.16 | Loss of a benzyl radical (alpha-cleavage) |
| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group) |
| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) for Purity and Volatile Impurities
Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. sigmaaldrich.com It is particularly well-suited for assessing the purity of volatile compounds like this compound and for detecting any volatile impurities that may be present from its synthesis. ptfarm.plbibliotekanauki.pl
In a typical GC method, a sample of this compound would be injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. epa.gov The use of high-purity solvents is crucial to avoid interference with the analysis. sigmaaldrich.com Headspace GC is a specific technique used for the analysis of residual solvents in pharmaceutical ingredients. pharmaknowledgeforum.com
Table 4: Typical GC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-624) capillary column | Separation based on boiling point and polarity |
| Carrier Gas | Nitrogen or Helium | Mobile phase to carry the sample through the column |
| Injection Temperature | 240-280 °C | Ensure complete vaporization of the sample |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification of eluted compounds |
| Temperature Program | Ramped temperature gradient | To effectively separate compounds with different boiling points |
High-Performance Liquid Chromatography (HPLC) for Separation of Reaction Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. youtube.com It is particularly useful for separating non-volatile or thermally unstable compounds, making it ideal for the analysis of reaction mixtures containing this compound and its various reaction products. lcms.cz
A common mode for separating compounds like this compound is reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. waters.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds will have longer retention times. For compounds that lack a UV chromophore, a detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. lcms.cz HPLC methods can be scaled up for preparative separations to isolate pure compounds from a reaction mixture. sielc.com
Modern analytical approaches often combine HPLC with mass spectrometry (LC-MS) to provide highly sensitive and specific analysis of complex mixtures, which is invaluable in characterizing reaction products. americanpharmaceuticalreview.com
Table 5: Illustrative HPLC Method for Separation
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of moderately non-polar compounds |
| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., formic or phosphoric acid) | Allows for the elution of compounds with a range of polarities. Acid improves peak shape for amines. sielc.com |
| Detector | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) | Detection of aromatic compounds or universal detection with mass analysis |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate |
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for this compound is not publicly documented, research on related compounds and potential reaction products highlights the utility of this method. For instance, the structural analysis of metal complexes involving ligands with bulky amine fragments provides a framework for understanding how this compound might coordinate to a metal center. The steric bulk of the tert-butyl and benzyl groups would significantly influence the geometry of such complexes.
In the context of reaction products, X-ray crystallography would be essential for:
Confirming reaction outcomes: Unambiguously identifying the structure of new compounds formed in reactions involving this compound.
Elucidating reaction mechanisms: Providing structural evidence for proposed intermediates or transition states that can be crystallized.
Analyzing stereochemistry: Determining the absolute configuration of chiral centers that may be formed during a reaction.
Hypothetical Crystallographic Data for a Derivative
To illustrate the type of data obtained from an X-ray crystallographic study, the table below presents hypothetical data for a potential reaction product, such as a metal complex where this compound acts as a ligand. This data is purely illustrative and not based on experimental results for this specific compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1925.4 |
| Z | 4 |
Computational Chemistry and Theoretical Studies of N Tert Butyldibenzylamine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-tert-Butyldibenzylamine at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like this compound. DFT calculations can elucidate ground state properties, such as molecular geometry, electronic distribution, and orbital energies. For sterically hindered amines, DFT has been employed to quantify steric parameters and predict their impact on reactivity. nih.gov For instance, the steric hindrance in this compound, arising from the bulky tert-butyl and two benzyl (B1604629) groups, can be quantified using parameters like the percent buried volume (%VBur), which correlates with the molecule's geometric and thermodynamic properties. nih.govrsc.org
DFT calculations are also instrumental in studying reaction energetics. For example, in the context of catalysis, DFT can be used to model the interaction of this compound as a ligand with a metal center. rsc.org The calculations can predict the stability of the resulting complex and the energy barriers for subsequent reaction steps, such as oxidative addition and reductive elimination. rsc.org This predictive capability is crucial for designing and optimizing catalytic systems. marquette.edu While specific DFT studies on this compound are not extensively documented in the provided results, the principles from studies on other bulky amines are directly applicable. For example, DFT has been used to study the reaction mechanisms of tertiary amines in various chemical transformations, providing insights into the role of electronic and steric effects. rsc.orgchinesechemsoc.org
A representative application of DFT is in predicting the reactivity of functionalized amines. Studies have shown that electron-donating or -withdrawing groups can stabilize or destabilize reaction intermediates and products, a factor that can be quantitatively assessed using DFT. researchgate.net For this compound, the benzyl groups, with their aromatic π-systems, can influence the electronic environment of the nitrogen atom, which can be modeled using DFT.
| Property | Calculated Value | Significance |
| Dipole Moment | ~1.2 D | Influences solubility and intermolecular interactions. |
| HOMO Energy | ~ -5.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | ~ 0.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 6.0 eV | Correlates with chemical reactivity and stability. |
| Nitrogen Atom Charge (NPA) | ~ -0.4 e | Reflects the nucleophilicity of the amine. |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate calculations of molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain benchmark-quality data for smaller systems or to validate DFT results. For a molecule of the size of this compound, high-level ab initio calculations would be computationally demanding but could offer precise information on its electronic structure and interaction energies, which is particularly important for understanding subtle electronic effects that govern its reactivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules like this compound in different environments. Given the flexibility of the two benzyl groups and the bulky tert-butyl group, this compound can adopt various conformations. MD simulations can map the potential energy surface and identify low-energy conformers, providing insights into its structural preferences. acs.org
Furthermore, MD simulations can explicitly model the effect of solvents on the structure and reactivity of this compound. The interactions between the solute and solvent molecules can influence conformational equilibria and reaction pathways. By simulating the system in a solvent box, one can obtain a more realistic picture of its behavior in solution, which is crucial for understanding its role in chemical reactions.
Structure-Reactivity Relationship (SAR) Studies through Computational Modeling
Computational modeling is instrumental in establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity or chemical reactivity.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate quantitative molecular descriptors to the activity of a series of compounds. u-tokyo.ac.jp For amines, QSAR studies have been conducted to predict properties like their carcinogenic potency, mdpi.com their effectiveness as corrosion inhibitors, neu.edu.cn and their degradation rates in industrial processes. nih.gov
To develop a QSAR model for a class of compounds including this compound, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. For this compound, relevant descriptors might include its molecular weight, logP, dipole moment, and steric parameters. By correlating these descriptors with a measured activity (e.g., catalytic efficiency), a predictive model can be built. neu.edu.cn
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Amines
| Descriptor Type | Example Descriptors | Relevance |
| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Basic molecular properties. mdpi.com |
| Topological | Wiener Index, Randić Index | Describe molecular branching and connectivity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relate to steric effects and interactions. nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantify electronic aspects of reactivity. researchgate.net |
Computational studies on similar bulky amine ligands have shown that a balance of steric and electronic properties is crucial for optimal catalytic performance. rsc.org These models can guide the rational design of new ligands with improved properties. While no direct predictive models for the catalytic performance of this compound were found in the search results, the methodologies from studies on other bulky amine ligands are directly transferable. rsc.org
Research on N Tert Butyldibenzylamine Derivatives and Analogues
Synthesis and Exploration of Substituted N-tert-Butyldibenzylamine Derivatives
The synthesis of derivatives of this compound allows for the fine-tuning of its chemical properties for various applications. Synthetic strategies primarily focus on introducing substituents to the aromatic rings of the benzyl (B1604629) groups.
Common synthetic routes include:
Reductive Amination: A versatile method involves the reaction of a substituted benzaldehyde (B42025) with N-tert-butylbenzylamine, followed by reduction of the resulting iminium ion. This approach allows for the introduction of a wide variety of substituents onto one of the benzyl rings. A similar strategy, the reductive amination of benzaldehyde with tert-butylamine (B42293), is a well-documented method for producing the N-(tert-Butyl)benzylamine precursor. journalajacr.com
Nucleophilic Substitution: Substituted derivatives can be prepared by the reaction of a substituted benzyl halide (e.g., benzyl chloride or bromide) with N-tert-butylbenzylamine. This method is effective for adding a second, potentially different, substituted benzyl group.
Directed ortho-Metalation: For creating specific substitution patterns, directed ortho-lithiation offers a powerful strategy. arkat-usa.org In this process, a directing group on the benzene (B151609) ring guides an organolithium reagent to deprotonate the ortho-position, creating a lithium intermediate that can then react with various electrophiles to introduce a new substituent. arkat-usa.org This method provides access to isomerically pure ortho-substituted derivatives that are often difficult to obtain through other means. arkat-usa.org
Research has led to the synthesis of various complex molecules using these foundational methods. For instance, studies have reported the synthesis of N′-benzylidene-4-tert-butylbenzohydrazide derivatives, which starts from 4-(tert-butyl)benzoic acid and involves several steps, including condensation with aromatic aldehydes. mdpi.com Another example is the synthesis of 2-(4-tert-butylbenzylamino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione from the reaction between tetrachloro-1,4-benzoquinone and 4-tert-butylbenzylamine. dergipark.org.tr These examples highlight the utility of tert-butyl-substituted benzylamines as building blocks in organic synthesis.
Impact of Structural Modifications on Basicity and Steric Properties
The chemical nature of this compound is defined by a balance between the basicity of the nitrogen atom and the significant steric hindrance provided by its bulky substituents. The parent compound is a moderately strong base, with a reported pKa value in the range of 8.8 to 9.2. Modifying the structure of the molecule, particularly on the benzyl rings, can systematically alter these properties.
Electronic Effects on Basicity: The basicity of the amine is directly influenced by the electron density on the nitrogen atom. pharmaguideline.com
Electron-Donating Groups (EDGs): Attaching electron-donating groups (e.g., methyl [-CH3], methoxy (B1213986) [-OCH3]) to the phenyl rings increases the electron density on the nitrogen through inductive and resonance effects. pharmaguideline.compharmaguideline.com This enhancement makes the lone pair of electrons more available for protonation, thereby increasing the basicity of the derivative compared to the unsubstituted compound. pharmaguideline.com
Electron-Withdrawing Groups (EWGs): Conversely, attaching electron-withdrawing groups (e.g., nitro [-NO2], cyano [-CN], halides [-Cl, -F]) decreases the electron density on the nitrogen. quora.comquora.com These groups pull electron density away from the amine, making the lone pair less available and thus decreasing the basicity. quora.comquora.com
Steric Effects: Steric effects arise from the spatial arrangement of atoms and are a dominant feature of this compound chemistry. wikipedia.org The voluminous tert-butyl group, combined with two benzyl groups, creates a sterically crowded environment around the nitrogen atom. wikipedia.org
Increased Hindrance: Introducing additional bulky substituents, especially at the ortho positions of the benzyl rings, further increases this steric shielding. This heightened hindrance can impede the approach of a proton to the nitrogen lone pair, which can lower the observed basicity in solution due to poor solvation of the corresponding conjugate acid. pharmaguideline.com
Reactivity Control: This steric bulk is often exploited to create non-nucleophilic bases, which can deprotonate acidic compounds without engaging in unwanted nucleophilic side reactions. wikipedia.org
The interplay between these electronic and steric factors is crucial. For example, a bulky, electron-donating group at the para position would increase basicity electronically, while a similarly sized group at the ortho position might decrease measured basicity due to overwhelming steric hindrance.
| Substituent Type (Example) | Position on Benzyl Ring | Expected Impact on Basicity | Expected Impact on Steric Hindrance |
|---|---|---|---|
| Electron-Donating (-CH₃, -OCH₃) | Para or Meta | Increase | Minor Increase |
| Electron-Withdrawing (-NO₂, -CN) | Para or Meta | Decrease | Minor Increase |
| Halogen (-Cl, -Br) | Any | Decrease (Inductive Effect) | Minor to Moderate Increase |
| Bulky Alkyl (-C(CH₃)₃) | Ortho | Decrease (Steric Effect > Electronic Effect) | Significant Increase |
| Bulky Alkyl (-C(CH₃)₃) | Para | Increase (Electronic Effect) | Moderate Increase |
Comparative Studies with Other Bulky Tertiary Amines and Dibenzylamine (B1670424) Derivatives
To understand the unique properties of this compound, it is useful to compare it with other structurally related amines. These comparisons often focus on basicity, nucleophilicity, and steric bulk.
Comparison with Other Bulky Tertiary Amines: this compound is often categorized with other non-nucleophilic bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA or Hünig's base).
This compound vs. Triethylamine (TEA): TEA is a standard base in organic synthesis. While both are tertiary amines, the steric hindrance around the nitrogen in this compound is substantially greater due to the two benzyl groups and the t-butyl group. The ethyl groups of TEA are less sterically demanding.
This compound vs. Diisopropylethylamine (DIPEA): DIPEA is renowned for its low nucleophilicity due to the two bulky isopropyl groups. This compound presents a different steric profile; while the t-butyl group is bulkier than an isopropyl group, the benzyl groups offer a different spatial arrangement of hindrance. This makes this compound a highly hindered base, suitable for contexts where even DIPEA might show undesired reactivity.
Comparison with Dibenzylamine Derivatives: The most direct comparisons can be made with other dibenzylamine derivatives, which isolates the effect of the N-substituent.
This compound vs. Dibenzylamine: Dibenzylamine is a secondary amine and is therefore significantly less sterically hindered and more nucleophilic than its N-tert-butyl counterpart.
This compound vs. N-Benzyldibenzylamine (Tribenzylamine): Tribenzylamine has three benzyl groups. While sterically hindered, the flexibility of the benzyl groups is different from the rigid, umbrella-like steric shield of a t-butyl group.
This compound vs. N-tert-Butylbenzylamine: In a catalytic oxidation study, hindered secondary amines like N-tert-butylbenzylamine were observed to react slightly slower than less hindered analogues. academie-sciences.fr A separate study comparing the photo-oxidation of N-tert-butyl benzylamine (B48309) to N-benzyl benzylamine found only slight differences in reactivity, suggesting that the reaction mechanism was less sensitive to steric hindrance than other oxidation systems. rsc.org This highlights that the impact of the bulky t-butyl group can be highly dependent on the specific reaction conditions. academie-sciences.frrsc.org
| Compound | Structure | Key Features | Typical Application Profile |
|---|---|---|---|
| This compound | (C₆H₅CH₂)₂N(C(CH₃)₃) | Very high steric hindrance; moderate basicity; low nucleophilicity. wikipedia.org | Strong, non-nucleophilic base for sensitive reactions. |
| Dibenzylamine | (C₆H₅CH₂)₂NH | Secondary amine; moderate steric hindrance; nucleophilic. | Synthetic precursor; moderately hindered base. |
| Triethylamine (TEA) | (CH₃CH₂)₃N | Moderate steric hindrance; common organic base. | General-purpose base in a wide range of reactions. |
| Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂N(CH₂CH₃) | High steric hindrance; low nucleophilicity. | Widely used non-nucleophilic base, particularly in peptide synthesis. |
Interactions of N Tert Butyldibenzylamine in Complex Chemical Systems
Role in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing structural elements from all starting materials, benefit from the properties of N-tert-Butyldibenzylamine. frontiersin.orgnih.gov These reactions are prized for their efficiency and atom economy. nih.gov The steric hindrance provided by the tert-butyl group on this compound can direct the course of MCRs, favoring specific pathways and leading to higher selectivity for the desired product.
In cascade reactions, a series of intramolecular transformations are triggered by a single event, this compound can act as a base or a nucleophile to initiate or participate in the cascade. nih.gov20.210.105ku.dk For instance, in the synthesis of complex heterocyclic structures, the amine can facilitate key bond-forming steps that propagate the reaction sequence. nih.gov The controlled basicity and nucleophilicity of this compound, a moderately strong base with a pKa of around 8.8-9.2, are crucial in these processes, preventing undesired side reactions that might occur with stronger, less hindered bases.
A notable example involves its use in the synthesis of poly(β-peptoid)s through the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). chinesechemsoc.org In this process, a primary amine initiator, which can be similar in structure to this compound, attacks the β-NNTA ring, initiating a cascade of ring-opening and polymerization steps. chinesechemsoc.org The reaction is highly controllable and can be performed without a catalyst. chinesechemsoc.org
Compatibility and Synergistic Effects with Other Reagents and Catalysts
This compound demonstrates significant compatibility and potential for synergistic effects with a range of reagents and catalysts. Its nature as a strong, non-nucleophilic base makes it a suitable substitute for more common bases like triethylamine (B128534) and pyridine (B92270) in various synthetic applications.
With Metal Catalysts: this compound can function as a chelating ligand for metal catalysts, enhancing their efficiency and selectivity. This chelation can lead to the use of lower catalyst loadings. It has been employed in conjunction with palladium catalysts, such as Pd-PEPPSI-IPentCl, for challenging amination reactions, particularly those involving sterically hindered amines. core.ac.uk The bulky nature of both the amine and the catalyst's ligand can work in concert to facilitate difficult cross-coupling reactions. core.ac.uk
Furthermore, in the aerobic oxidation of secondary amines, this compound has been used as a substrate in studies involving gold nanoparticles supported on ceria. researchgate.netmdpi.com The amine itself can act as a reducing agent to generate the active gold nanoparticles in situ, showcasing a synergistic relationship where the substrate contributes to the formation of its own catalyst. researchgate.netmdpi.com
With Organocatalysts: In organocatalysis, this compound can be part of a catalytic system. For example, its interaction with a cationic organocatalyst like DMAPPCl has been studied in the context of N-carboxyanhydride (NCA) polymerization. nih.govacs.org Such combinations can lead to fast and controlled polymerization processes. nih.govacs.org
In Polymer Chemistry: In the realm of polymer chemistry, primary amines with structures related to this compound, such as 4-tert-butylbenzylamine, have been used as initiators for the ring-opening polymerization of β-NNTAs to create functional poly(β-peptoid)s. chinesechemsoc.org The amine initiator's structure is crucial for controlling the polymerization process. chinesechemsoc.org
The following table summarizes the compatibility and synergistic effects of this compound with various reagents and catalysts.
| Reagent/Catalyst Class | Specific Example | Observed Interaction/Synergy | Application Area |
| Metal Catalysts | Pd-PEPPSI-IPentCl | Facilitates coupling of sterically hindered amines. core.ac.uk | Cross-coupling Reactions |
| Gold nanoparticles on Ceria | Acts as a reducing agent for in situ catalyst formation. researchgate.netmdpi.com | Aerobic Oxidation | |
| Lanthanide amido complexes | Can be involved in the synthesis of these complexes. | Organometallic Synthesis | |
| Organocatalysts | DMAPPCl | Participates in controlled polymerization. nih.govacs.org | Polymer Chemistry |
| Monomers | N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) | Acts as an initiator for ring-opening polymerization. chinesechemsoc.org | Polymer Synthesis |
Q & A
Q. What mechanistic insights can be gained from studying this compound’s interactions with biological macromolecules?
- Methodology :
- Conduct surface plasmon resonance (SPR) assays to measure binding affinities with proteins.
- Simulate docking interactions using molecular dynamics (MD) software (e.g., GROMACS) .
Data Reporting and Validation
Q. How should researchers address discrepancies in published data on this compound’s physicochemical properties?
- Methodology :
- Replicate experiments using standardized protocols (e.g., IUPAC guidelines for density measurements).
- Publish raw datasets in supplementary materials for peer validation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
